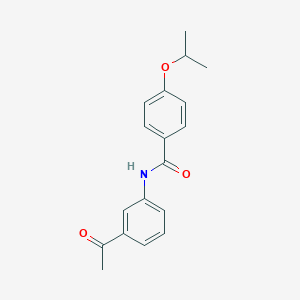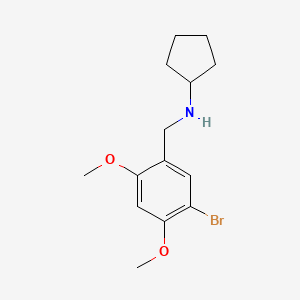![molecular formula C17H21NO5 B5857010 [1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid, commonly known as MCC-555, is a synthetic compound with potential therapeutic applications in the treatment of various diseases. MCC-555 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exerts its action by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.
Wirkmechanismus
MCC-555 exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
MCC-555 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been reported to inhibit platelet aggregation and thromboxane synthesis, suggesting a potential role in the prevention of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MCC-555 is its ability to selectively inhibit COX-2, the isoform of COX enzymes that is induced during inflammation and is responsible for the production of prostaglandins in response to inflammatory stimuli. This selectivity reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with non-selective COX inhibitors, such as aspirin and ibuprofen.
However, one of the limitations of MCC-555 is its potential to cause renal toxicity, similar to other COX-2 inhibitors. This side effect has been reported in some clinical trials, and caution should be exercised when using MCC-555 in patients with pre-existing renal impairment.
Zukünftige Richtungen
Future research on MCC-555 could focus on the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its potential side effects. Additionally, the compound could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and cardiovascular diseases. Further studies could also investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MCC-555 to identify potential targets for drug development.
Synthesemethoden
The synthesis of MCC-555 involves several steps, starting from the reaction of cyclopentanone with ethyl chloroacetate in the presence of sodium ethoxide to yield ethyl 2-cyclopentylacetoacetate. The intermediate is then reacted with 4-(methoxycarbonyl)aniline in the presence of sodium hydride to produce the desired product, MCC-555.
Wissenschaftliche Forschungsanwendungen
MCC-555 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory and analgesic effects of MCC-555 in animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing.
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-23-16(22)12-4-6-13(7-5-12)18-14(19)10-17(11-15(20)21)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZFGSIPLTURDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)